1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride
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Overview
Description
1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride is a chemical compound with the molecular formula C9H14N2S.2HCl. It is a versatile small molecule scaffold used in various scientific research applications. The compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The cyclohexane ring is a six-membered ring composed entirely of carbon atoms, and the amine group is attached to the cyclohexane ring. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride typically involves the reaction of a thiazole derivative with a cyclohexanone derivative. One common method is the condensation reaction between 2-aminothiazole and cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated amine derivatives.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Thiazol-2-yl)propan-1-amine;dihydrochloride: Similar structure but with a propyl group instead of a cyclohexyl group.
1-(1,3-Thiazol-2-yl)cyclohexan-1-amine: The non-salt form of the compound.
2-(1,3-Thiazol-2-yl)ethylamine: Contains an ethyl group instead of a cyclohexyl group.
Uniqueness
1-(1,3-Thiazol-2-yl)cyclohexan-1-amine;dihydrochloride is unique due to its combination of a thiazole ring and a cyclohexane ring, which imparts specific chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclohexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c10-9(4-2-1-3-5-9)8-11-6-7-12-8;;/h6-7H,1-5,10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGJZRSECWDCOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC=CS2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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